Trifarotene

Overview

Description

Trifarotene is a fourth-generation retinoid, specifically a selective retinoic acid receptor (RAR)-γ agonist. It is primarily used for the topical treatment of acne vulgaris and has shown efficacy in treating congenital ichthyosis . This compound was first approved for medical use in the United States in October 2019 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trifarotene involves several key steps, including halogenation, substitution, and Miyaura-Ishiyama boronylation reactions. The process starts with commercially available 2-tert-butyl aniline, which undergoes halogenation and substitution to form a key intermediate. This intermediate is then subjected to Miyaura-Ishiyama boronylation to yield this compound .

Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity. The process avoids harsh reaction conditions and does not require column chromatography, making it efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Trifarotene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and functional modifications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products: The primary product of these reactions is this compound itself, which is further processed to achieve the desired purity and efficacy .

Scientific Research Applications

Treatment of Acne Vulgaris

Trifarotene has demonstrated significant efficacy in treating both facial and truncal acne. Two pivotal Phase III clinical trials (PERFECT 1 and PERFECT 2) assessed its safety and effectiveness over a 12-week period:

- Study Design : Randomized, double-blind, vehicle-controlled trials involving subjects aged 9 years and older.

- Primary Endpoint : Improvement in acne severity as measured by the Investigator's Global Assessment scale (IGA).

- Results : Statistically significant improvements were observed in both facial and truncal acne lesions compared to placebo (P < 0.001). The success rates increased from baseline to week 12, with many patients achieving clear or almost clear skin .

Treatment of Congenital Ichthyosis

This compound has also been evaluated for its effectiveness in treating congenital ichthyosis, a genetic skin disorder characterized by dry, scaly skin:

- Clinical Trials : Studies have shown that this compound cream is safe and well-tolerated, leading to significant improvements in skin condition among affected patients.

- Long-term Efficacy : A one-year open-label extension study indicated sustained improvement in skin hydration and scaling over time .

Safety Profile

This compound is generally well tolerated with a low incidence of adverse effects. Common side effects include local irritation and dermatitis, which are consistent with other topical retinoids. In long-term studies, no severe adverse events were reported that were directly related to this compound treatment .

Potential Future Applications

Research is ongoing regarding the potential applications of this compound beyond acne and ichthyosis:

- Non-Melanoma Skin Cancers : Preliminary hypotheses suggest that due to its selective action on RAR-γ, this compound could be beneficial in treating non-melanoma skin cancers and other dermatological conditions such as photoaging and fungal infections .

- Respiratory and Esophageal Mycosis : Given the expression of RAR-γ in these tissues, there is potential for this compound to be explored as a treatment option for mycoses affecting these areas .

Case Studies and Clinical Evidence

Several case studies have documented the successful use of this compound in patients who were refractory to existing treatments:

- One notable case involved a patient with severe acne who experienced a marked reduction in lesions after switching to this compound from another topical retinoid.

- Another study highlighted the successful management of congenital ichthyosis symptoms over an extended treatment period, showcasing the compound's long-term efficacy .

Mechanism of Action

Trifarotene exerts its effects by selectively binding to and activating RAR-γ. This activation leads to the modulation of gene expression involved in skin cell differentiation and proliferation. The selective action on RAR-γ reduces the side effects commonly associated with other retinoids that target multiple RAR subtypes .

Comparison with Similar Compounds

Tretinoin: A first-generation retinoid with broader RAR activity.

Adapalene: A third-generation retinoid with selective RAR-β and RAR-γ activity.

Tazarotene: Another third-generation retinoid with activity on RAR-β and RAR-γ.

Uniqueness of Trifarotene: this compound is unique due to its high selectivity for RAR-γ, which enhances its efficacy and reduces side effects compared to other retinoids. This selectivity makes it particularly effective for treating acne vulgaris and congenital ichthyosis .

Biological Activity

Trifarotene is a novel retinoid, specifically a selective agonist of the retinoic acid receptor gamma (RAR-γ), which has gained attention for its therapeutic potential in dermatology, particularly in treating acne vulgaris. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile.

This compound operates primarily through its action on RAR-γ, leading to several downstream effects:

-

Gene Expression Modulation : Upon binding to RAR-γ, this compound induces dimerization of the receptor, which then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes. This process alters the expression of genes involved in:

- Epidermal Differentiation and Proliferation : Enhancing keratinocyte turnover and improving skin texture.

- Inflammation : Exhibiting anti-inflammatory properties by downregulating pro-inflammatory cytokines.

- Comedolytic Activity : Reducing the formation of comedones by altering keratinization processes and weakening cell adhesion among keratinocytes .

- Pathway Influences : this compound has been shown to influence pathways related to:

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties:

- Half-Life : The half-life in human keratinocytes is over 24 hours, while it is rapidly metabolized in liver microsomes with a half-life of approximately 5 minutes. This suggests a favorable safety profile due to minimal systemic exposure .

- Metabolism : Primarily metabolized by cytochrome P450 enzymes CYP2C9, CYP3A4, and CYP2C8. The systemic absorption is minimal, with significant protein binding (99.9%) .

Clinical Efficacy

This compound has been evaluated in various clinical studies for its efficacy in treating acne:

- Long-Term Safety and Efficacy Study : A 52-week study involving 453 patients demonstrated that this compound cream (50 µg/g) was effective for both facial and truncal acne. The success rates for Investigator Global Assessment (IGA) improved from 26.6% at Week 12 to 65.1% at Week 52 .

- Combination Therapy Study : A randomized controlled trial assessed this compound combined with doxycycline for severe acne. Results indicated significant reductions in inflammatory lesions compared to placebo .

Table 1: Summary of Clinical Study Findings

| Study Type | Duration | Patient Count | Success Rate (IGA) | Adverse Events (%) |

|---|---|---|---|---|

| Long-Term Safety Study | 52 weeks | 453 | 65.1% at Week 52 | 12.6% |

| Combination Therapy Trial | 12 weeks | Not specified | Significant reduction in lesions | Not specified |

Safety Profile

This compound is generally well-tolerated:

- Adverse Effects : Most reported adverse events were mild or moderate and primarily related to local skin irritation during the initial treatment phase . Serious adverse events were rare.

- Demographics : The majority of participants in clinical trials were adolescents and young adults, indicating its suitability for younger populations .

Case Studies

Several case studies have highlighted the effectiveness of this compound in real-world scenarios:

- Case Study on Efficacy : A patient with moderate acne showed a significant reduction in both inflammatory and non-inflammatory lesions after 12 weeks of treatment with this compound cream.

- Safety Observations : Another case reported mild erythema that resolved after adjusting the frequency of application, underscoring the importance of individualized treatment regimens.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of trifarotene, and how does its RARγ selectivity influence acne pathogenesis?

this compound is a fourth-generation retinoid that selectively binds to retinoic acid receptor gamma (RARγ), the predominant isoform in epidermal keratinocytes . Its selectivity for RARγ (65-fold over RARα, 16-fold over RARβ) modulates gene expression pathways critical for epidermal differentiation, inflammation, and comedolysis. Preclinical murine models demonstrated superior comedolytic effects at lower concentrations compared to tazarotene and adapalene, attributed to its unique activation of RARγ-specific retinoic acid response elements (RAREs) .

Key Pathways Modulated :

| Pathway | Biological Effect | Reference |

|---|---|---|

| Epidermal differentiation | Normalizes keratinocyte proliferation | |

| Proteolysis | Downregulates MMPs to improve texture | |

| Cell adhesion | Weakens hemidesmosomes, reduces comedones |

Q. What experimental models are validated for studying this compound’s efficacy and safety?

Preclinical studies utilized:

- Rhino mouse model : Demonstrated comedolytic effects (e.g., 50% reduction in comedones vs. vehicle) .

- Ex vivo human skin cultures : Quantified pilosebaceous unit penetration via mass spectrometry .

- Fuzzy rat models : Evaluated anti-inflammatory and antipigmenting properties . Clinical trials employed maximal usage pharmacokinetic trials (MUsT) in adults and pediatric populations to assess systemic absorption under exaggerated dosing conditions (e.g., 2–12 g/day applied to 6,000 cm²) .

Advanced Research Questions

Q. How can transcriptomics resolve this compound’s impact on acne-related gene expression?

A 2021 transcriptomics study analyzed biopsies from acne papules treated with this compound or vehicle. Key findings:

- Reversed dysregulation in 78% of acne-related genes, including KLK5 (inflammation) and SERPINB4 (epidermal barrier) .

- Novel pathways : Upregulated aquaporin-3 (skin hydration) and downregulated MMPs (proteolysis) .

- Single-cell RNAseq convolution identified keratinocyte differentiation and T-cell signaling as primary cellular targets .

Methodological Recommendations :

- Use Affymetrix microarrays for large-scale profiling.

- Apply statistical modeling (e.g., linear mixed-effects models) to isolate treatment-specific effects .

Q. How should researchers address contradictions in efficacy data between this compound and other retinoids?

A 2023 meta-analysis compared this compound, clascoterone, and tazarotene across six Phase 3 RCTs (n=5,474):

| Parameter | This compound (50 µg/g) | Tazarotene (0.1%) | Clascoterone (1%) |

|---|---|---|---|

| Inflammatory lesion reduction (Week 12) | 62.3% | 58.1% | 49.7% |

| PGA success rate | 42.6% | 38.9% | 30.2% |

Analytical Approach :

- Use random-effects models to account for heterogeneity (I² >50%).

- Stratify by acne severity (e.g., IGA ≥4) to control for baseline differences .

Q. What methodological considerations are critical for designing pharmacokinetic (PK) studies of topical this compound?

Key Parameters :

- Cmax : ≤8 pg/mL in adults (50 µg/g dose) .

- t½ : 2–9 hours (no accumulation post-repeated dosing) .

- Bioanalysis : LC-MS/MS with LLOQ=5 pg/mL .

Study Design :

- MUsT trials : Apply 2–12 g/day to 6,000 cm² for 29 days .

- DDI assessment : Co-administer with oral contraceptives (e.g., LNG/EE) to evaluate CYP3A4/CYP2C9 interactions .

Q. How do safety studies mitigate risks of this compound-induced teratogenicity or drug interactions?

- Teratogenicity : Preclinical rat/rabbit models showed a large safety margin (no effects at 1,000× human exposure) .

- QTc Prolongation : A thorough QTc study (100 µg/g dose) confirmed no cardiovascular risk (mean ΔQTcF=2.1 ms) .

- DDI Risk : Clinical trials demonstrated no interaction with oral contraceptives (90% CI for LNG/EE AUC₀–t: 0.94–1.08) .

Properties

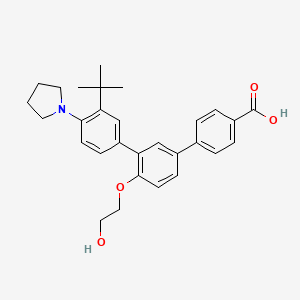

IUPAC Name |

4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-hydroxyethoxy)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33NO4/c1-29(2,3)25-19-23(10-12-26(25)30-14-4-5-15-30)24-18-22(11-13-27(24)34-17-16-31)20-6-8-21(9-7-20)28(32)33/h6-13,18-19,31H,4-5,14-17H2,1-3H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBCDACCJCDGBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)C2=C(C=CC(=C2)C3=CC=C(C=C3)C(=O)O)OCCO)N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30237781 | |

| Record name | Trifarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Trifarotene is a potent and selective agonist of retinoic acid receptor-γ (RAR-γ). It has significantly less activity at RAR-β and RAR-α (16- and 65-fold lower than activity at RAR-γ, respectively), and has no activity at retinoid X receptors (RXRs). Agonism at retinoic acid receptors results in dimerization, and the resulting receptor-ligand dimer binds to specific DNA regulatory sequences (retinoic acid response elements, or RAREs) in the promotor regions of retinoid-responsible genes. Downstream alterations to gene expression induced by binding to these regions is the principle mechanism through which trifarotene exerts its comedolytic, anti-inflammatory, and depigmenting effects. Like other retinoids, trifarotene influences the expression of a number of genes involved in retinoid metabolism, epidermal differentiation/proliferation, and epidermal response to stress. In addition, trifarotene appears to modulate retinoid-mediated pathways involved in proteolysis, skin hydration, and cell adhesion - modulation of these additional pathways has not been observed with other retinoids and may therefore be unique to trifarotene. | |

| Record name | Trifarotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12808 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

895542-09-3 | |

| Record name | 3′′-(1,1-Dimethylethyl)-4′-(2-hydroxyethoxy)-4′′-(1-pyrrolidinyl)[1,1′:3′,1′′-terphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=895542-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifarotene [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895542093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifarotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12808 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trifarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIFAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J8RN2W0HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

245C | |

| Record name | Trifarotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12808 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.